米诺地尔-d10

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

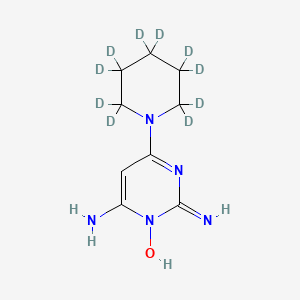

米诺地尔-d10 是米诺地尔的氘标记衍生物,米诺地尔是一种众所周知的抗高血压药和生发剂。氘标记涉及用氘(氢的稳定同位素)取代氢原子。 这种修饰主要用于科学研究,以研究米诺地尔的药代动力学和代谢途径 .

科学研究应用

米诺地尔-d10 由于其稳定的同位素标记,广泛用于科学研究。一些关键应用包括:

药代动力学研究: 用于追踪米诺地尔在体内的代谢途径和分布。

药物开发: 有助于了解米诺地尔与生物靶标的相互作用。

分析化学: 在质谱法中用作内标,用于米诺地尔的定量分析

作用机制

米诺地尔-d10 与米诺地尔一样,是一种 ATP 敏感的钾通道开放剂。这种作用会导致细胞膜超极化,从而导致血管扩张。该化合物还通过延长毛发生长周期中的生长期来促进毛发生长。 分子靶标包括钾通道和各种信号通路,例如细胞外信号调节激酶 (ERK) 和 Akt 通路 .

生化分析

Biochemical Properties

Minoxidil-d10 functions as an ATP-sensitive potassium channel opener, promoting vasodilation and hair growth. It interacts with various biomolecules, including enzymes such as soybean lipoxygenase, which it inhibits with an IC50 value of 20 μM . The compound also affects the activity of cyclooxygenase 1, increasing prostaglandin E2 production . These interactions highlight Minoxidil-d10’s role in modulating biochemical pathways related to vasodilation and hair growth.

Cellular Effects

Minoxidil-d10 influences several cellular processes, particularly in dermal papilla and epithelial cells. It promotes hair growth by stimulating the release of growth factors from adipose-derived stem cells, including chemokine (C-X-C motif) ligand 1, platelet-derived endothelial cell growth factor, and platelet-derived growth factor-C . These growth factors enhance cell proliferation and migration, contributing to the compound’s effectiveness in hair regeneration.

Molecular Mechanism

At the molecular level, Minoxidil-d10 exerts its effects by opening ATP-sensitive potassium channels, leading to hyperpolarization of cell membranes . This action reduces peripheral vascular resistance and promotes vasodilation. Additionally, Minoxidil-d10 activates extracellular signal-regulated kinase and Akt pathways, preventing cell death and promoting cell survival . The compound also inhibits androgen receptors and enzymes such as steroid 17-alpha-hydroxylase/17,20 lyase and aromatase, affecting hormonal pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Minoxidil-d10 have been observed to change over time. The compound remains stable under various storage conditions, with a shelf life of up to three years at -20°C . Long-term studies have shown that Minoxidil-d10 maintains its effectiveness in promoting hair growth and vasodilation over extended periods . Its stability and degradation can vary depending on the specific experimental conditions.

Dosage Effects in Animal Models

The effects of Minoxidil-d10 vary with different dosages in animal models. Higher doses have been associated with increased hair growth and vasodilation, but also with potential adverse effects such as hypertrichosis and pedal edema . Threshold effects have been observed, with significant improvements in hair growth at doses as low as 5 mg/kg . Higher doses may lead to toxicity and other adverse effects, highlighting the importance of dosage optimization in research and therapeutic applications.

Metabolic Pathways

Minoxidil-d10 is involved in several metabolic pathways, primarily related to its role as a potassium channel opener and vasodilator. It interacts with enzymes such as cyclooxygenase 1 and soybean lipoxygenase, affecting the production of prostaglandins and other metabolites . The compound’s deuterium labeling allows for precise tracking of its metabolic flux and interactions with various cofactors and enzymes .

Transport and Distribution

Within cells and tissues, Minoxidil-d10 is transported and distributed through both paracellular and transcellular routes . It interacts with transporters and binding proteins that facilitate its movement across cell membranes and its accumulation in specific tissues. The compound’s distribution is influenced by factors such as pH and the presence of tight junction modifiers .

Subcellular Localization

Minoxidil-d10 localizes to specific subcellular compartments, including the cytoplasm and cell membranes. Its activity is influenced by post-translational modifications and targeting signals that direct it to these compartments . The compound’s localization plays a crucial role in its effectiveness as a vasodilator and hair growth stimulant, as it ensures that it reaches the appropriate sites of action within cells.

准备方法

合成路线和反应条件

米诺地尔-d10 的合成涉及米诺地尔的氘化。该过程通常包括用氘交换米诺地尔哌啶环中的氢原子。 反应条件通常包括在受控温度和压力下使用氘代试剂和溶剂,以确保完全氘化 .

工业生产方法

This compound 的工业生产遵循类似的合成路线,但规模更大。该过程涉及使用专门的设备来处理氘代化合物并确保高纯度和产率。 最终产品通常使用色谱技术进行纯化,以达到所需的同位素纯度 .

化学反应分析

反应类型

米诺地尔-d10 会发生各种化学反应,包括:

氧化: this compound 可以被氧化形成米诺地尔 N-氧化物。

还原: 还原反应可以将this compound 转换回其原始形式。

取代: 哌啶环可以与各种亲电试剂发生取代反应.

常见试剂和条件

氧化: 常见的氧化剂包括过氧化氢和高锰酸钾。

还原: 使用硼氢化钠等还原剂。

取代: 可以在碱性条件下使用卤代烷烃等亲电试剂.

主要产物

相似化合物的比较

类似化合物

纳米诺地尔: 一种具有类似作用机制但分子量更低的新化合物,可更好地渗透皮肤。

独特性

米诺地尔-d10 的独特性在于其氘标记,它提供了增强的稳定性并允许进行详细的药代动力学研究。 与其他化合物不同,它是在临床和分析研究中都非常有价值的工具 .

属性

IUPAC Name |

6-(2,2,3,3,4,4,5,5,6,6-decadeuteriopiperidin-1-yl)-3-hydroxy-2-iminopyrimidin-4-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N5O/c10-7-6-8(12-9(11)14(7)15)13-4-2-1-3-5-13/h6,11,15H,1-5,10H2/i1D2,2D2,3D2,4D2,5D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIMGGGWCDYVHOY-YXALHFAPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=NC(=N)N(C(=C2)N)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(C(N(C(C1([2H])[2H])([2H])[2H])C2=NC(=N)N(C(=C2)N)O)([2H])[2H])([2H])[2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N5O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[N-Acetyl-L-cystein-S-yl] Acetaminophen-d5 Sodium Salt (Major)](/img/new.no-structure.jpg)

![(4Ar,6S,7R,8S,8aS)-7,8-bis[(4-methoxyphenyl)methoxy]-6-(4-methylphenyl)sulfanyl-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine](/img/structure/B561913.png)

![propan-2-yl (2S)-2-[[(2S)-2-[(2S,3S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentoxy]-3-phenylpropanoyl]amino]-4-methylsulfonylbutanoate](/img/structure/B561922.png)

![N-Acetyl-S-(3-hydroxypropyl-1-methyl)-L-cysteine-[d3] Dicyclohexylammonium Salt](/img/structure/B561928.png)